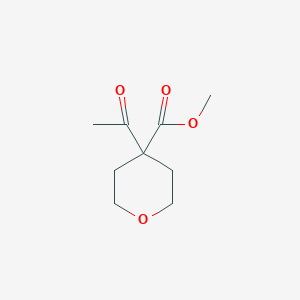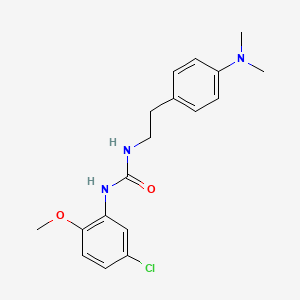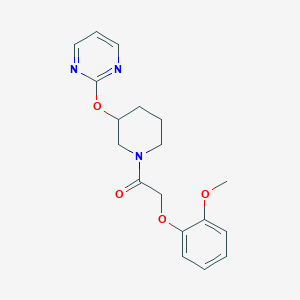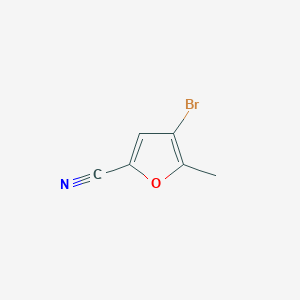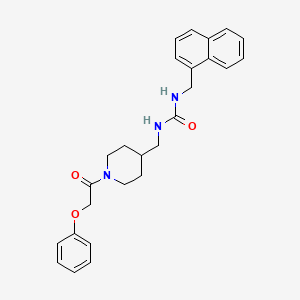
1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a piperidine ring, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkylating agent to form the naphthalen-1-ylmethyl intermediate.
Synthesis of the Piperidin-4-ylmethyl Intermediate:
Coupling Reaction: The two intermediates are then coupled using a urea-forming reagent, such as phosgene or a suitable isocyanate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring may yield naphthoquinone derivatives, while reduction of the urea moiety may produce primary or secondary amines.
科学研究应用
1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms, particularly those involving protein-ligand interactions.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
作用机制
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
1-(Naphthalen-1-ylmethyl)-3-(piperidin-4-ylmethyl)urea: Lacks the phenoxyacetyl group, resulting in different reactivity and applications.
1-(Naphthalen-1-ylmethyl)-3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)urea: Contains a methoxyacetyl group instead of a phenoxyacetyl group, leading to variations in chemical properties and biological activity.
Uniqueness
1-(Naphthalen-1-ylmethyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from similar compounds.
属性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c30-25(19-32-23-10-2-1-3-11-23)29-15-13-20(14-16-29)17-27-26(31)28-18-22-9-6-8-21-7-4-5-12-24(21)22/h1-12,20H,13-19H2,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGFJTXACDXXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2633477.png)
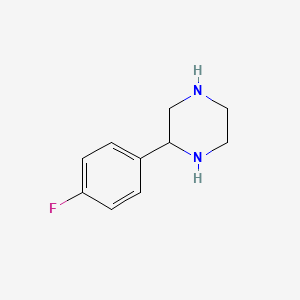
![N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2633483.png)

![(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2633486.png)
![3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2633489.png)
![4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2633490.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2633491.png)
